molecular formula C11H10F3N5O2 B6945662 N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B6945662
M. Wt: 301.22 g/mol
InChI Key: NSBMKGNXTJMXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound known for its unique structure and significant properties. This compound is part of a class of pyrazolo[5,1-b][1,3]oxazines, which are notable for their biological and chemical activities.

Properties

IUPAC Name

N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O2/c12-11(13,14)7-5-8(17-16-7)15-10(20)6-4-9-19(18-6)2-1-3-21-9/h4-5H,1-3H2,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBMKGNXTJMXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=NNC(=C3)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step organic reactions. The process often begins with the formation of the pyrazole ring, followed by cyclization to introduce the oxazine moiety. The trifluoromethyl group is incorporated using specialized reagents under controlled conditions to ensure stability and specificity.

Industrial Production Methods

On an industrial scale, the production involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, precise temperature control, and the implementation of continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound can participate in various reactions, including:

  • Oxidation: It can undergo oxidation to form more oxidized derivatives.

  • Reduction: Under reducing conditions, it can be converted into corresponding amines or alcohols.

  • Substitution: It can engage in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group or the pyrazole ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Varied conditions depending on the desired substitution, often involving halides, acids, or bases.

Major Products Formed

The primary products depend on the reaction type but include oxidized or reduced forms of the original compound, and substituted derivatives that retain the core pyrazolo[5,1-b][1,3]oxazine structure.

Scientific Research Applications

This compound is of interest in numerous fields due to its versatile nature.

  • Chemistry: Used as an intermediate in organic synthesis, particularly for creating complex molecules with potential biological activity.

  • Biology: Investigated for its potential role in modulating biochemical pathways and its effects on cellular processes.

  • Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antiviral activities.

  • Industry: Utilized in the development of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism by which N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exerts its effects is primarily through interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical pathways. The trifluoromethyl group, in particular, can influence the compound's lipophilicity and metabolic stability, enhancing its biological activity.

Comparison with Similar Compounds

  • Pyrazolo[5,1-b][1,3]oxazine derivatives without trifluoromethyl groups.

  • Trifluoromethylated pyrazoles.

  • Other heterocyclic compounds with similar core structures but different functional groups.

This should give you a solid overview of N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide and its various facets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.